

Onternabez: A Technical Guide to a Selective CB2 Receptor Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **onternabez**

Cat. No.: **B1259885**

[Get Quote](#)

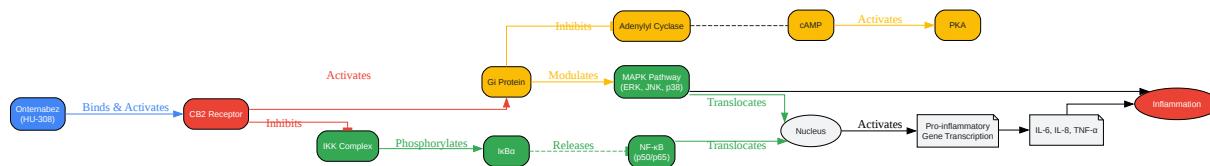
For Researchers, Scientists, and Drug Development Professionals

Introduction

Onternabez, also known as HU-308, ARDS-003, and PPP-003, is a synthetic, non-psychoactive cannabinoid that functions as a potent and highly selective agonist for the cannabinoid-2 (CB2) receptor.^[1] With a selectivity for the CB2 receptor that is over 5,000 times greater than for the cannabinoid-1 (CB1) receptor, **onternabez** has emerged as a significant subject of research for its therapeutic potential in a variety of conditions, primarily those with an inflammatory or immune component. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical findings related to **onternabez**, intended to support ongoing research and drug development efforts.

Chemical Identity and Synonyms

Onternabez is a structurally complex small molecule. Its systematic and common identifiers are detailed below.


Identifier	Value
IUPAC Name	[(1R,4S,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Synonyms	HU-308, ARDS-003, PPP-003, CHEMBL497392, LS-193061
Molecular Formula	C ₂₇ H ₄₂ O ₃
CAS Number	256934-39-1

Mechanism of Action

Onternabez exerts its pharmacological effects primarily through the activation of the cannabinoid-2 (CB2) receptor, a G protein-coupled receptor predominantly expressed on immune cells.^[1] This selective agonism initiates a signaling cascade that modulates inflammatory responses.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by **onternabez** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This action influences downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process. By inhibiting these pathways, **onternabez** effectively reduces the transcription and release of pro-inflammatory cytokines and chemokines.

[Click to download full resolution via product page](#)

Onternabez CB2R Signaling Pathway

Preclinical Data

Preclinical investigations have demonstrated the therapeutic potential of **onternabez** in models of severe inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS) and sepsis. The data, primarily from murine models, indicate a significant modulatory effect on the hyperinflammatory response.

In Vivo Efficacy in ARDS and Sepsis Models

Studies in humanized ACE2 mouse models of SARS-CoV-2 infection and septic lung models have shown that **onternabez** (ARDS-003) administration leads to a dose-dependent reduction in morbidity and mortality.[\[1\]](#)[\[2\]](#)

Model	Key Findings	Reference
Humanized ACE2 Mouse Model (SARS-CoV-2)	Dose-dependent reduction in morbidity and mortality, including respiratory distress. Outperformed an antiviral drug in reducing pro-inflammatory mediators.	[1][2]
Septic Lung Model	Significant reduction of systemic cytokine and chemokine release. Improved lung histology and capillary perfusion. Reduced peripheral immune hyper-activation.	[1][2]
Cecal Ligation and Puncture (CLP) Sepsis Model	Improved survival rates (specific quantitative data not publicly available).	[3]

Modulation of Inflammatory Cytokines

A key mechanism underlying the efficacy of **onternabez** is its ability to suppress the release of pro-inflammatory cytokines.[4][5][6]

Cytokine	Effect Observed
Interleukin-6 (IL-6)	Reduction in systemic levels.
Interleukin-8 (IL-8)	Reduction in systemic levels.
Tumor Necrosis Factor-alpha (TNF- α)	Reduction in systemic levels.

Note: Specific quantitative data on the percentage reduction of these cytokines from in vivo studies with **onternabez** are not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving **onternabez** have not been fully published. However, this section provides generalized protocols for the key experimental models and assays used to characterize the activity of **onternabez**, based on standard laboratory practices.

Generalized Protocol for Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

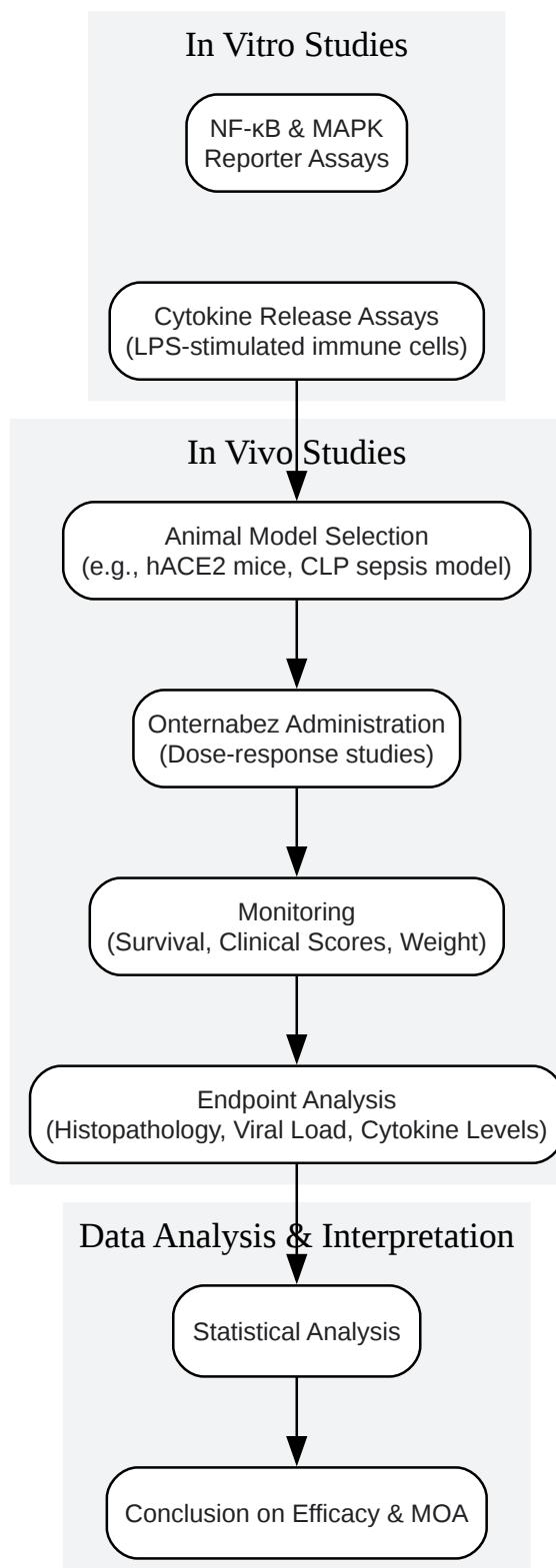
This model is a widely used and clinically relevant model of polymicrobial sepsis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
- Surgical Preparation: Shave the abdomen and sterilize the surgical area with an antiseptic solution.
- Laparotomy: Make a midline incision through the skin and peritoneum to expose the cecum.
- Cecal Ligation: Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation can be varied to modulate the severity of sepsis.
- Puncture: Puncture the ligated cecum with a needle (e.g., 22-gauge). A small amount of fecal matter may be extruded to ensure patency.
- Closure: Return the cecum to the peritoneal cavity and close the peritoneum and skin with sutures or surgical clips.
- Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to provide fluid resuscitation.
- Drug Administration: Administer **onternabez** or vehicle control at predetermined time points and doses.
- Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Survival is typically monitored for a period of 72 hours or more.

- Sample Collection: At specified endpoints, collect blood and tissue samples for cytokine analysis, histological examination, and other relevant assays.

Generalized Protocol for SARS-CoV-2 Infection in Humanized ACE2 Mice

This model is used to study the pathogenesis of SARS-CoV-2 and to evaluate potential therapeutics.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)


- Animal Model: Utilize transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2 entry.
- Virus Inoculation: Intranasally inoculate anesthetized mice with a defined dose of SARS-CoV-2.
- Drug Administration: Administer **onternabez** or vehicle control prophylactically or therapeutically at specified doses and time points.
- Monitoring: Monitor mice daily for weight loss, clinical signs of disease (e.g., hunched posture, ruffled fur, labored breathing), and mortality for up to 14 days post-infection.
- Viral Load and Tissue Analysis: At selected time points, euthanize a subset of animals to collect tissues (lungs, trachea, brain) for viral load quantification (e.g., by RT-qPCR) and histopathological analysis.
- Cytokine Profiling: Collect blood samples to measure systemic cytokine levels.

Generalized Protocol for NF-κB Reporter Assay

This in vitro assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Cell Culture: Use a suitable cell line (e.g., HEK293) stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene.
- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

- Compound Treatment: Pre-incubate the cells with various concentrations of **onternabez** or a vehicle control for a specified period (e.g., 1 hour).
- NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF- α), for a defined duration (e.g., 6 hours).
- Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of **onternabez** and determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Generalized Preclinical Experimental Workflow

Conclusion and Future Directions

Onternabez is a promising therapeutic candidate with a well-defined mechanism of action as a selective CB2 receptor agonist. Preclinical data strongly suggest its potential in treating severe inflammatory conditions such as ARDS and sepsis by mitigating the cytokine storm and modulating the immune response. While the currently available data is compelling, further studies are required to provide more detailed quantitative insights into its in vivo efficacy and to fully elucidate the nuances of its signaling pathways. The progression of **onternabez** (ARDS-003) into clinical trials will be a critical step in determining its therapeutic value in human disease.[\[22\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections [prnewswire.com]
- 2. Tetra Bio-Pharma Announces New Positive Preclinical Results Of ARDS-003 | Nasdaq [nasdaq.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir - BioSpace [biospace.com]
- 5. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]
- 6. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [prnewswire.com]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cecal ligation and puncture (CLP) model of sepsis induction [bio-protocol.org]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 12. journals.asm.org [journals.asm.org]
- 13. A Mouse Model of SARS-CoV-2 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. JCI Insight - Human angiotensin-converting enzyme 2 transgenic mice infected with SARS-CoV-2 develop severe and fatal respiratory disease [insight.jci.org]
- 16. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Onternabez: A Technical Guide to a Selective CB2 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1259885#onternabez-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com